H-Gly-Pro-OtBu-HCl
Description
H-Gly-Pro-OtBu-HCl (CAS 60189-22-2) is a protected dipeptide derivative combining glycine (Gly) and proline (Pro) residues. The tert-butyl (OtBu) ester acts as a protective group for the carboxylic acid, while the hydrochloride (HCl) salt enhances solubility and stability. This compound is primarily utilized in peptide synthesis, particularly for constructing proline-containing sequences, which are critical in modulating peptide conformation and biological activity .
Properties
CAS No. |
60189-22-2 |
|---|---|
Molecular Formula |
C11H21ClN2O3 |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
tert-butyl (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(15)8-5-4-6-13(8)9(14)7-12;/h8H,4-7,12H2,1-3H3;1H/t8-;/m0./s1 |
InChI Key |
VKDIQCSJYXSIEM-QRPNPIFTSA-N |
SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)CN.Cl |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)CN.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)CN.Cl |
sequence |
GP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Note: Limited data is available for H-Gly-Pro-OtBu-HCl in the provided evidence. Structural analogs are inferred based on naming conventions and tert-butyl protection patterns.
Data-Driven Insights from Literature
- Solubility Trends : Tert-butyl-protected compounds generally exhibit lower aqueous solubility but improved organic solvent compatibility. For example, H-Glu(OtBu)-OtBu.HCl dissolves readily in DMSO (100 mg/mL), facilitating stock solution preparation .
- Purity Standards : Most commercial analogs (e.g., H-Glu(OtBu)-OtBu.HCl, H-Pro-OtBu.HCl) exceed 98% purity, ensuring reproducibility in synthetic workflows .
- Safety and Handling: Compounds like H-Hyp(tBu)-OtBu.HCl (hydroxyproline derivative) may require specialized handling due to stereochemical complexity, as indicated by SMILES notation in .
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